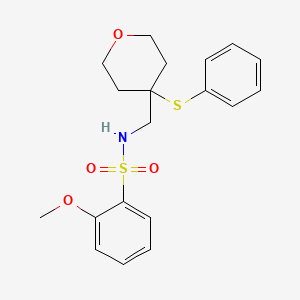

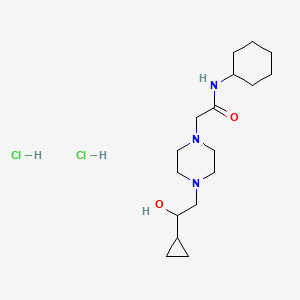

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine” is a chemical compound . It is related to the compound “tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate” which has a molecular weight of 269.36 .

Synthesis Analysis

The synthesis of compounds related to “this compound” has been studied. For example, a study describes the use of 4,5,6,7-tetrahydro-1,3-benzothiazole incorporated azo dyes as anti-corrosive agents .Applications De Recherche Scientifique

Antimicrobial and Corrosion Inhibition

- Antimicrobial Activity : Derivatives of benzothiazole, including those structurally related to N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine, have shown promising antimicrobial properties. For instance, the synthesized benzothiazole derivatives displayed significant bioactivities comparable to typical medications, suggesting their potential in medicinal applications (Nayak & Bhat, 2023).

- Corrosion Inhibition : These compounds also exhibit corrosion inhibition effects, particularly against mild steel in acidic environments, indicating their utility in industrial applications (Nayak & Bhat, 2023).

Antitumor Properties

- Several benzothiazole derivatives, including those structurally related to the compound , have been studied for their antitumor activities. Compounds like N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide have demonstrated significant antitumor effects in vitro, highlighting the potential of these compounds in cancer research and treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Drug Development and Pharmacokinetics

- Some benzothiazole derivatives are being explored for their potential as inhibitors of SARS-CoV-2, the virus responsible for COVID-19. These compounds have undergone synthesis, molecular modeling, and molecular docking analysis to evaluate their effectiveness against the virus (Karagoz Genç et al., 2021).

- Additionally, these compounds' pharmacokinetic parameters and drug-likeness properties are being studied to determine their suitability as therapeutic agents (Karagoz Genç et al., 2021).

Optical and Fluorescent Properties

- Certain benzothiazole-based compounds, such as N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide, exhibit aggregation-induced emission enhancement (AIEE). This property makes them useful in material sciences, especially for developing advanced photophysical materials (Qian et al., 2007).

Antibacterial and Antifungal Applications

- The synthesized benzothiazole derivatives containing benzimidazole and imidazoline moieties have shown potent antibacterial and entomological activities. These properties make them candidates for developing new antimicrobial agents (Chaudhary et al., 2011).

Synthesis and Chemical Properties

- Benzothiazoles with nitrogen substituents, similar to this compound, are often used as core structures in the synthesis of pharmaceutically important agents. Their synthesis often involves complex reactions indicating their significance in organic chemistry (Ma et al., 2011).

Propriétés

IUPAC Name |

N-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-3-6-12-9-4-5-10-11(7-9)14-8-13-10/h8-9,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUHEHKNWBZSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCC2=C(C1)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)

![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)